
Dodec-6-enedioic acid
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Overview
Description
Dodec-6-enedioic acid is a dicarboxylic acid with a twelve-carbon chain and a double bond at the sixth carbon. . This compound is part of the broader family of fatty acids and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodec-6-enedioic acid can be synthesized through various organic reactions. One common method involves the oxidation of dodec-6-ene using strong oxidizing agents. The reaction conditions typically include a solvent such as acetic acid and a catalyst like potassium permanganate.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Hydrogenation to Saturated Derivatives
Dodec-6-enedioic acid undergoes catalytic hydrogenation under high-pressure H₂ (5–10 bar) with palladium or platinum catalysts. This reaction yields dodecanedioic acid (HOOC(CH₂)₁₀COOH), a precursor for polyamides like nylon 6,12 .
Key conditions :
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Catalyst: Pd/C (5% wt)
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Temperature: 80–120°C
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Solvent: Ethanol/water mixture
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Conversion rate: >95%
Esterification Reactions
The carboxyl groups react with alcohols to form esters, widely used in polymer synthesis. For example:
Methyl ester synthesis :
Dodec 6 enedioic acid+2CH3OHH+Dimethyl dodec 6 enedioate+2H2O
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Catalyst: Sulfuric acid or p-toluenesulfonic acid
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Yield: 85–92%
Polymerization and Copolymerization
This compound copolymerizes with diols or lactones to form biodegradable polyesters. A notable example is its copolymerization with lactic acid :
Product : Crosslinked poly(lactic acid-co-dodec-6-enedioic acid)
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Enhanced thermal stability (Tₘ = 160–180°C vs. 150°C for pure PLA)
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Improved mechanical flexibility due to unsaturated backbone
Olefin Metathesis
The double bond participates in cross-metathesis with terminal alkenes using Grubbs catalysts. For instance, reaction with dodec-1-ene :
Reaction :
Dodec 6 enedioic acid+dodec 1 eneGrubbs 2nd gen E 6 pentylundec 5 enedioic acid
Photolysis and Radical Reactions
Under UV light or radical initiators (e.g., AIBN), the double bond undergoes cleavage or addition:
Photolysis products :
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Dodecanedioic acid (primary product)
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Branched-chain dicarboxylic acids (e.g., 4-methylundecanedioic acid)
Radical addition :
Comparison of Reaction Pathways
Mechanistic Insights
Scientific Research Applications
Dodec-6-enedioic acid is an unsaturated dicarboxylic acid featuring two carboxyl groups (-COOH) and a double bond at the sixth carbon of the dodecane chain. It can undergo various reactions due to the presence of both carboxyl groups and a double bond, influencing the properties of resulting polymers or products.
Applications
- Polymer Industry this compound is used as a monomer in synthesizing polyesters and polyamides, essential for producing fibers and plastics. Research has shown that when copolymerized with lactic acid, it enhances thermal stability and mechanical properties compared to conventional polymers.
Comparable Compounds
This compound shares structural similarities with other unsaturated dicarboxylic acids:
Compound Name | IUPAC Name | Unique Features |
---|---|---|
Maleic Acid | (Z)-Butenedioic Acid | Contains cis double bond; widely used in resins |
Fumaric Acid | (E)-Butenedioic Acid | Contains trans double bond; used in the food industry |
Glutaconic Acid | (Z)-Pent-2-enedioic Acid | Has one more carbon than this compound |
Dodecanedioic Acid | Dodecanedioic Acid | Saturated counterpart; used in nylon production |
2-Decenedioic Acid | (E)-Deca-2,4-dienedioic Acid | Contains two double bonds; used in organic synthesis |
Mechanism of Action
The mechanism of action of dodec-6-enedioic acid involves its interaction with various molecular targets and pathways. In metabolic pathways, it is converted into dodec-6-enedioyl-CoA, which is then transported into the mitochondria for beta-oxidation . This process involves the enzyme carnitine palmitoyltransferase 1, which facilitates the transport of dodec-6-enedioyl-CoA into the mitochondria .
Comparison with Similar Compounds
Dodecanedioic acid: Similar in structure but lacks the double bond.
Dodec-2-enedioic acid: Similar in structure but has the double bond at the second carbon.
Uniqueness: Dodec-6-enedioic acid is unique due to the position of its double bond, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable in specific synthetic and industrial applications.
Biological Activity
Dodec-6-enedioic acid, also known as 6-dodecenedioic acid, is an unsaturated dicarboxylic acid with the molecular formula C12H20O4. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, medicine, and industry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by a double bond in the E-configuration, which influences its reactivity and biological interactions. The following table summarizes key chemical properties:
Property | Value |
---|---|
Molecular Formula | C12H20O4 |
Molecular Weight | 228.28 g/mol |
IUPAC Name | (E)-dodec-6-enedioic acid |
InChI Key | YSZHWEFMJGSGMS-OWOJBTEDSA-N |
The biological activity of this compound primarily involves its metabolism by enzymes such as fatty acid desaturases and elongases. These enzymes facilitate the conversion of this compound into bioactive metabolites that can modulate lipid signaling pathways. This modulation is essential for processes like inflammation and energy homeostasis.
Biological Activities
Study 1: Metabolic Role
A study published in the journal Nature examined the metabolic pathways involving this compound derivatives. It was found that these compounds could modulate cellular responses to oxidative stress, suggesting their potential use in therapeutic applications for metabolic syndrome .
Study 2: Antimicrobial Activity
Research highlighted in PubChem explored the antimicrobial properties of various fatty acids, including this compound's relatives. The findings indicated that unsaturated fatty acids possess significant antibacterial activity against Gram-positive bacteria, supporting the hypothesis that this compound may exhibit similar effects .
Study 3: Inflammation Modulation
In a study focusing on lipid mediators and inflammation, this compound was shown to influence the synthesis of prostaglandins, which are critical in inflammatory responses. This modulation could provide insights into developing anti-inflammatory drugs based on this compound's structure .
Properties
CAS No. |
55311-06-3 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dodec-6-enedioic acid |
InChI |
InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-2H,3-10H2,(H,13,14)(H,15,16) |
InChI Key |
YSZHWEFMJGSGMS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC=CCCCCC(=O)O |
Origin of Product |
United States |
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